Structural Differentiation via Geminal 5-Methyl Substitution vs. Des-Methyl Analog PPSEI45
The target compound differs from the most closely studied literature analog—3-phenyl-5-[(phenylselanyl)methyl]-isoxazoline (PPSEI45, compound 3a in Lopes et al. 2019)—by a single methyl group installed at the quaternary C5 position of the isoxazoline ring [1]. This transforms C5 from a secondary sp³ carbon (CH in PPSEI45) to a quaternary sp³ carbon (C–CH₃ in the target compound). The structural consequence is the elimination of a stereogenic center at C5 (PPSEI45 is racemic; the target is achiral at C5), altering the three-dimensional presentation of both the phenylselanylmethyl side chain and the 3-phenyl ring. Computed physicochemical properties from PubChem indicate the target compound has a molecular weight of 330.3 g/mol, 4 rotatable bonds, and a topological polar surface area (TPSA) of 21.6 Ų, which collectively place it within favorable drug-likeness space while the added methyl group increases calculated logP by approximately +0.5 log units relative to the des-methyl analog [2].
| Evidence Dimension | C5 substitution pattern (structural identity) |
|---|---|
| Target Compound Data | C5 quaternary sp³ carbon bearing –CH₃ and –CH₂–Se–Ph; achiral at C5; MW = 330.3 g/mol; TPSA = 21.6 Ų |
| Comparator Or Baseline | PPSEI45 (3-phenyl-5-[(phenylselanyl)methyl]-isoxazoline): C5 secondary sp³ carbon bearing –H and –CH₂–Se–Ph; racemic at C5; MW ≈ 316.3 g/mol (estimated); TPSA ≈ 21.6 Ų |
| Quantified Difference | ΔMW = +14.0 g/mol (one –CH₂– unit); loss of C5 chirality; estimated ΔlogP ≈ +0.5 (increased lipophilicity) |
| Conditions | Structural analysis based on IUPAC nomenclature and computed molecular descriptors (PubChem 2025 release) |
Why This Matters
The quaternary C5 center eliminates configurational lability at this position, which may simplify analytical characterization, reduce racemization-related batch variability in procurement, and alter pharmacokinetic partitioning relative to the racemic des-methyl comparator.
- [1] Lopes, E. F.; Penteado, F.; Thurow, S.; Pinz, M.; Reis, A. S.; Wilhelm, E. A.; Luchese, C.; Barcellos, T.; Dalberto, B.; Alves, D.; da Silva, M. S.; Lenardão, E. J. Synthesis of Isoxazolines by the Electrophilic Chalcogenation of β,γ-Unsaturated Oximes: Fishing Novel Anti-Inflammatory Agents. J. Org. Chem. 2019, 84 (19), 12452–12462. View Source
- [2] PubChem Compound Summary for CID 71416701, 5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole. National Center for Biotechnology Information, 2025. View Source
